molecular formula C4HBrF6 B1585898 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene CAS No. 382-15-0

1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene

Cat. No. B1585898
CAS RN: 382-15-0
M. Wt: 242.94 g/mol
InChI Key: YPKJLUMZCXWKMY-UHFFFAOYSA-N
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Description

1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is a chemical compound used as an intermediate in the production of organofluorine compounds and as a monomer in fluoropolymer production . It is also used as a trifluoromethylated synthetic building block for the synthesis of trifluoromethyl-substituted molecules .


Synthesis Analysis

2-Bromo-3,3,3-trifluoro-1-propene may be used in the synthesis of 3,3,3-trifluoropropynyllithium anion via treatment with lithium diisopropylamide at a very low temperature (-78°C) .


Molecular Structure Analysis

The molecular formula of 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is C4HBrF6 . The average mass is 242.945 Da and the monoisotopic mass is 241.916580 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene include a refractive index of n20/D 1.3550 (lit.) and a boiling point of 29-30 °C (lit.) . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Reactivity

  • Electrophilic Reactivity : A study reported the synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene, highlighting its electrophilic reactivity towards different nucleophiles. Depending on the nucleophile's nature, products from substitution or allylic rearrangement were obtained, showcasing the compound's versatility in organic synthesis (Martin, Molines, & Wakselman, 1995).

  • Novel Introduction of a Tetrafluoroethylene Unit : Another research focused on the reductive coupling of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with various carbonyl compounds, which proceeded smoothly, demonstrating a method for incorporating tetrafluoroethylene units into organic molecules, offering high yields of the desired adducts (Konno et al., 2011).

  • Fluorine Attachment Using BrF3 : A significant study on elemental fluorine's role in synthesis explored the use of bromine trifluoride (BrF3) for attaching fluorine atoms to organic molecules, creating compounds with CF2, CF3, CHF2, or CF2COOH groups. This method highlights the potential for precise fluorination in chemical synthesis, which is crucial for developing materials with specific properties (Rozen, 2005).

Material Science and Polymer Chemistry

  • Fluorine-Containing Polyethers : Research into the synthesis of highly fluorinated monomers for creating soluble, hydrophobic, low-dielectric polyethers has been reported. These polyethers exhibit moderate thermal stability and could be significant in developing materials for electronic applications due to their low dielectric properties (Fitch et al., 2003).

  • Copolymerization with Vinylidene Fluoride : The radical copolymerization of vinylidene fluoride with bromofluorinated alkenes, such as 8-bromo-1H,1H,2H-perfluorooct-1-ene, has been explored. This process leads to copolymers with good incorporation of the brominated monomer, revealing the potential for creating crosslinked polymers with enhanced thermal stability and material properties suitable for various industrial applications (Sauguet, Améduri, & Boutevin, 2007).

properties

IUPAC Name

1-bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF6/c5-1-2(3(6,7)8)4(9,10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKJLUMZCXWKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378452
Record name 1-bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene

CAS RN

382-15-0
Record name 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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